![molecular formula C6H3ClIN3 B578016 6-Chloro-3-iodoimidazo[1,2-A]pyrazine CAS No. 1245645-10-6](/img/structure/B578016.png)

6-Chloro-3-iodoimidazo[1,2-A]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

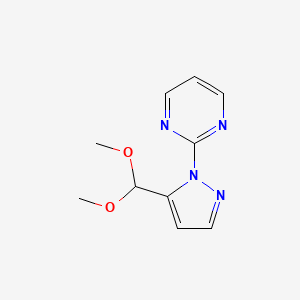

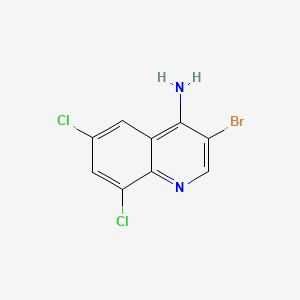

6-Chloro-3-iodoimidazo[1,2-A]pyrazine is a chemical compound with the CAS Number: 1245645-10-6 . It has a molecular weight of 279.47 . The IUPAC name for this compound is 6-chloro-3-iodoimidazo[1,2-a]pyrazine .

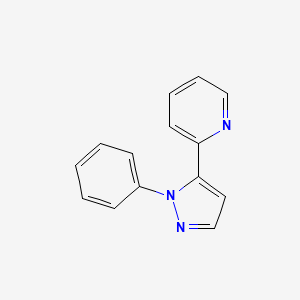

Molecular Structure Analysis

The InChI code for 6-Chloro-3-iodoimidazo[1,2-A]pyrazine is 1S/C6H3ClIN3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H . The InChI key is RPIWFMDUHRBONR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6-Chloro-3-iodoimidazo[1,2-A]pyrazine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Tuberculosis Treatment

Recent studies have shown that derivatives of imidazo[1,2-a]pyridine, such as Q203, are effective in reducing bacterial load in tuberculosis (TB) models. Specifically, a study indicated significant reduction of bacterial load in an acute TB mouse model when treated with varying doses of Q203 .

Drug Development Scaffold

Imidazopyridine, a fused bicyclic heterocycle which includes 6-Chloro-3-iodoimidazo[1,2-A]pyrazine, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It serves as a versatile foundation for the development of new therapeutic agents.

Biological Activity Optimization

Research into the biological activity of imidazo[1,2-a]pyridine derivatives has led to the optimization of substituents to improve inhibitory activities against various targets .

Material Science Applications

The structural character of imidazopyridines makes them useful in material science applications beyond their medicinal chemistry uses .

Organic Synthesis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis, facilitating the development of various synthetic methods and illustrating its reactivity .

Prenylation Inhibition

Studies have correlated the cytotoxic effect of certain compounds with the inhibition of Rab11A prenylation, highlighting another potential application of imidazo[1,2-a]pyridine derivatives .

Recent developments of imidazo[1,2-a]pyridine analogues as… Recent advances in development of imidazo[1,2-a]pyrazines: synthesis… Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2… [Design, Synthesis and Biological Evaluation of 6-(Imidazo 1,2-a… Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing

Safety And Hazards

Zukünftige Richtungen

While specific future directions for 6-Chloro-3-iodoimidazo[1,2-A]pyrazine were not found in the search results, the imidazo[1,2-a]pyrazine scaffold is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that 6-Chloro-3-iodoimidazo[1,2-A]pyrazine could potentially have applications in the development of new drugs.

Eigenschaften

IUPAC Name |

6-chloro-3-iodoimidazo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClIN3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIWFMDUHRBONR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C=C(N=CC2=N1)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClIN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857386 |

Source

|

| Record name | 6-Chloro-3-iodoimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-iodoimidazo[1,2-A]pyrazine | |

CAS RN |

1245645-10-6 |

Source

|

| Record name | 6-Chloro-3-iodoimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole](/img/structure/B577938.png)

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B577952.png)